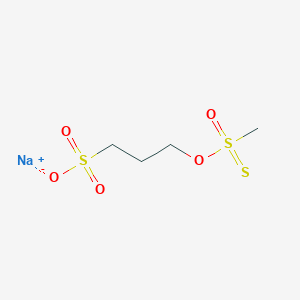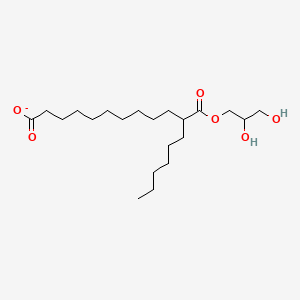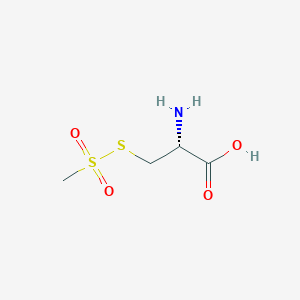![molecular formula C₁₃H₁₉NO₂ B1140022 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol CAS No. 185502-41-4](/img/structure/B1140022.png)
3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol” consists of a cyclohexyl ring attached to a phenol group via an aminomethyl group . The InChI string for this compound is InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 .Aplicaciones Científicas De Investigación
Analgesic Research
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol: is actively studied for its analgesic properties. As a metabolite of tramadol, it contributes to the parent compound’s pain-relieving effects by acting on the central nervous system (CNS). Research focuses on understanding its efficacy in treating moderate to severe pain, exploring its potential for less addictive pain management solutions .
Neuropharmacology
This compound is of interest in neuropharmacological research due to its impact on neurotransmitter reuptake, particularly noradrenaline and serotonin. Studies aim to elucidate its role in modulating synaptic transmission and its therapeutic potential in CNS disorders .
Toxicology
Toxicological studies investigate the adverse effects of tramadol and its metabolites, including (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol . Research in this field examines the compound’s toxicity profile, mechanisms of action, and clinical presentation of overdose scenarios .
Drug Abuse Monitoring
In the context of drug abuse, this compound is monitored as a marker for tramadol misuse. Assays have been developed to detect tramadol and its primary metabolites, including (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol , in biological samples to screen for potential abuse .
Pharmacogenetics
Pharmacogenetic research explores the genetic factors influencing the metabolism and effects of tramadol and its metabolites. This includes studying the variations in cytochrome P450 2D6 (CYP2D6) enzyme activity, which affects the production and pharmacological activity of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol .
Sports Medicine
The effects of tramadol on cognitive and sports performance are under investigation. This research assesses whether the compound, due to its CNS activity, could potentially influence athletic performance or cognitive functions during sports activities .
Pharmacokinetics
Understanding the pharmacokinetics of tramadol metabolites, including (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol , is crucial. Studies in this area focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound to optimize dosing and minimize adverse effects .
Alternative Therapies
Given the increasing scrutiny over opioid use, research is also directed towards evaluating (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol as an alternative to traditional opioids. The goal is to assess its potential for providing effective pain relief with a lower risk of addiction and side effects .
Mecanismo De Acción
Target of Action
The primary targets of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, also known as “3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol”, are the µ-opioid receptors, and it also inhibits the reuptake of noradrenaline and serotonin . These targets play a crucial role in pain signaling and management .
Mode of Action
This compound interacts with its targets through a dual mechanism of action. It acts as an agonist of the µ-opioid receptor, primarily through its active metabolite (+)-M1, and to a lesser degree (−)-M1 and (±)- N, O -didesmethyl-tramadol (M5) . It also inhibits the reuptake of noradrenaline and serotonin, enhancing inhibitory effects on pain transmission in the spinal cord .
Biochemical Pathways
The compound affects several biochemical pathways involved in pain signaling. It has modulatory effects on voltage-gated sodium ion channels, transient receptor potential V1 channels, glutamate receptors, α 2 -adrenoceptors, adenosine receptors, and mechanisms involving substance P, calcitonin gene-related peptide, prostaglandin E 2, and proinflammatory cytokines .
Pharmacokinetics
The compound is rapidly distributed in the body, with about 20% plasma protein binding . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . The mean elimination half-life is about 6 hours . The O-demethylation of tramadol to M1, the main analgesic effective metabolite, is catalyzed by cytochrome P450 (CYP) 2D6 .
Result of Action
The compound’s action results in the attenuation of the hyperexcitability of nociceptive neurons in incisional, inflammatory, and neuropathic pain by interfering with peripheral and central sensitizing mediators . It also modifies the crosstalk between neuronal and non-neuronal cells in peripheral and central sites .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as the presence of other medications, particularly CNS depressants, most commonly benzodiazepines, and ethanol . The wide variability in the pharmacokinetic properties of tramadol can partly be ascribed to CYP polymorphism .
Propiedades
IUPAC Name |
3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)










